1-(5-Bromothiophen-2-yl)-N-methyl-N-((1-methyl-1h-pyrazol-4-yl)methyl)methanamine
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Overview
Description
1-(5-Bromothiophen-2-yl)-N-methyl-N-((1-methyl-1h-pyrazol-4-yl)methyl)methanamine is a complex organic compound featuring a brominated thiophene ring and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromothiophen-2-yl)-N-methyl-N-((1-methyl-1h-pyrazol-4-yl)methyl)methanamine typically involves multiple steps. One common method includes the reaction of 5-bromothiophene-2-carbaldehyde with N-methyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)amine in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromothiophen-2-yl)-N-methyl-N-((1-methyl-1h-pyrazol-4-yl)methyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
1-(5-Bromothiophen-2-yl)-N-methyl-N-((1-methyl-1h-pyrazol-4-yl)methyl)methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-(5-Bromothiophen-2-yl)-N-methyl-N-((1-methyl-1h-pyrazol-4-yl)methyl)methanamine involves its interaction with specific molecular targets. The brominated thiophene ring and pyrazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole: Similar in structure due to the presence of brominated thiophene and additional heterocyclic rings.
(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl) (4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)amino)piperidin-1-yl)methanone: Contains a pyrazole moiety and is used in similar applications.
Uniqueness
1-(5-Bromothiophen-2-yl)-N-methyl-N-((1-methyl-1h-pyrazol-4-yl)methyl)methanamine is unique due to its specific combination of a brominated thiophene ring and a pyrazole moiety. This unique structure allows it to interact with a distinct set of molecular targets, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C11H14BrN3S |
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Molecular Weight |
300.22 g/mol |
IUPAC Name |
1-(5-bromothiophen-2-yl)-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C11H14BrN3S/c1-14(6-9-5-13-15(2)7-9)8-10-3-4-11(12)16-10/h3-5,7H,6,8H2,1-2H3 |
InChI Key |
OPXDVHRUGKAJGN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CN(C)CC2=CC=C(S2)Br |
Origin of Product |
United States |
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